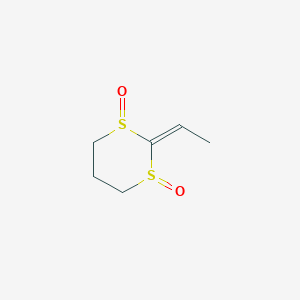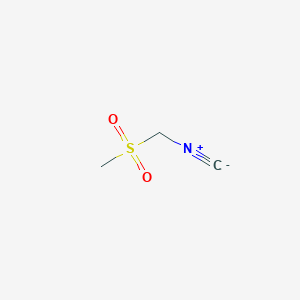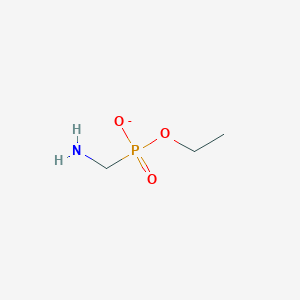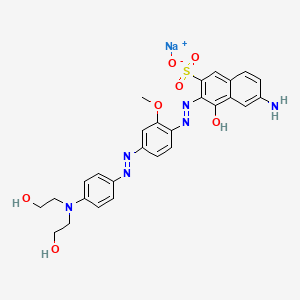
6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt typically involves a multi-step process. The key steps include diazotization, coupling reactions, and sulfonation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its azo groups.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various azo derivatives and sulfonated compounds, each with distinct properties and applications.
Scientific Research Applications
6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Utilized in textile and paper industries for dyeing fabrics and papers.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The mechanism involves the formation of stable complexes with metal ions and other substrates, leading to changes in color and other properties. The pathways involved include electron transfer and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenol
Uniqueness
Compared to similar compounds, 6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt stands out due to its enhanced stability and intense coloration. Its unique structure allows for a broader range of applications, particularly in industrial and research settings.
Properties
CAS No. |
127750-23-6 |
|---|---|
Molecular Formula |
C27H27N6NaO7S |
Molecular Weight |
602.6 g/mol |
IUPAC Name |
sodium;6-amino-3-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C27H28N6O7S.Na/c1-40-24-16-20(30-29-19-4-7-21(8-5-19)33(10-12-34)11-13-35)6-9-23(24)31-32-26-25(41(37,38)39)14-17-2-3-18(28)15-22(17)27(26)36;/h2-9,14-16,34-36H,10-13,28H2,1H3,(H,37,38,39);/q;+1/p-1 |
InChI Key |
FWQMSVMNZMXELS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


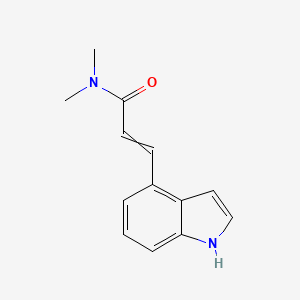
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)



